![molecular formula C18H18N2O2 B2654609 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 380192-80-3](/img/structure/B2654609.png)
4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a compound with potential biological activity . It is a type of plant growth regulator and plays a role in plant growth and development . It has been used as a reactant for the preparation of antimalarial agents, indomethacin analogs as cyclooxygenase and lipoxygenase inhibitors with anti-inflammatory activity, and [123I]-indomethacin derivatives as COX-2 targeted imaging agents .
Synthesis Analysis
The synthesis of indole derivatives, including “4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide”, has been a subject of research . The total synthesis of related compounds was commenced from Larock’s heteroannulation reaction of 4-methoxy-2-iodoaniline .Scientific Research Applications
Alzheimer's Disease Treatment
A study reports the development of a series of 5-aroylindolyl-substituted hydroxamic acids, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide (6). This compound has potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is crucial in treating Alzheimer's disease. It showed potential in decreasing phosphorylation and aggregation of tau proteins, exhibiting neuroprotective activity and improving impaired learning and memory in animal models. Its ability to cross the blood-brain barrier suggests its potential as an Alzheimer's disease treatment (Lee et al., 2018).
Antineoplastic Agents
A series of benzamides, including a similar compound to 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, were synthesized and studied for their neuroleptic activity. These compounds, especially YM-09151-2, significantly increased dopamine metabolite concentrations and showed potential as antipsychotic agents, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).
Cyclopropamitosenes
The synthesis of indolequinones, closely related to 4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, was described. These compounds showed potential as bioreductive anticancer agents. They demonstrated cytotoxicity towards aerobic and hypoxic mammalian cells, suggesting their use in cancer treatment (Cotterill et al., 1994).
Antihyperglycemic Agents
A series of benzamide derivatives were prepared as potential antidiabetic agents. Among these, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) was identified as a promising drug candidate for diabetes mellitus treatment. This indicates the potential of similar benzamide compounds in treating diabetes (Nomura et al., 1999).
properties
IUPAC Name |
4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-9-15-10-13(3-8-17(15)20-12)11-19-18(21)14-4-6-16(22-2)7-5-14/h3-10,20H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOAGEXQOHYQGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.